BenchChemオンラインストアへようこそ!

2-((5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide

Lipophilicity Drug-likeness ADME prediction

Prioritize CAS 1226431-47-5 as your lead-like starting material for imidazole thioacetanilide (ITA) programs. The unsubstituted primary acetamide (–CH₂–C(=O)–NH₂) offers a versatile synthetic handle for Hofmann rearrangement, dehydration, or condensation—transformations precluded in N-substituted analogs. With XLogP3-AA=4.4 (vs. 6.3 for the N-phenyl congener) and MW=391.4, this compound provides superior aqueous solubility and full Rule-of-Five compliance, reducing false-negative risk in biochemical assays. The 3-CF₃-phenyl group aligns with ~10-fold HIV-1 NNRTI potency enhancement SAR. Choose this scaffold for diversification or profiling.

Molecular Formula C19H16F3N3OS
Molecular Weight 391.41
CAS No. 1226431-47-5
Cat. No. B2608398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide
CAS1226431-47-5
Molecular FormulaC19H16F3N3OS
Molecular Weight391.41
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=CN=C(N2C3=CC=CC(=C3)C(F)(F)F)SCC(=O)N
InChIInChI=1S/C19H16F3N3OS/c1-12-5-7-13(8-6-12)16-10-24-18(27-11-17(23)26)25(16)15-4-2-3-14(9-15)19(20,21)22/h2-10H,11H2,1H3,(H2,23,26)
InChIKeySBJHTFPOIZODIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((5-(p-Tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide (CAS 1226431-47-5) – Compound Class and Core Characteristics for Procurement Decisions


2-((5-(p-Tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide (CAS 1226431-47-5) belongs to the 2-(1-aryl-1H-imidazol-2-ylthio)acetamide (imidazole thioacetanilide, ITA) structural class [1]. The compound features a diaryl-substituted imidazole core bearing a 3-(trifluoromethyl)phenyl group at N1, a p-tolyl (4-methylphenyl) group at C5, and an unsubstituted thioacetamide side chain at C2. The primary amide terminus (HBD count = 1, computed XLogP3-AA = 4.4) [2] distinguishes this molecule from its N-substituted congeners, which carry bulkier, more lipophilic amide capping groups. This scaffold has been explored as a non-nucleoside HIV-1 reverse transcriptase inhibitor pharmacophore and as a heteroarylthioacetamide-based covalent EGFR inhibitor warhead, providing context for its research utility [3][4].

Why Closely Related 2-Thioimidazole Acetamide Analogs Cannot Substitute for CAS 1226431-47-5 in Research Applications


Within the 2-(1,5-diarylimidazol-2-ylthio)acetamide series, subtle variations in the amide substituent at C2 and the aryl groups at N1/C5 produce large, quantifiable shifts in physicochemical properties that govern solubility, permeability, protein binding, and synthetic tractability. The unsubstituted primary acetamide terminus (–CH₂–C(=O)–NH₂) of CAS 1226431-47-5 [1] stands in stark contrast to its N-phenyl (CAS 1226432-78-5) and N-thiazol-2-yl (CAS 1226444-15-0) counterparts: the target compound exhibits a computed XLogP3-AA of 4.4, whereas the N-phenyl analog reaches 6.3 (Δ +1.9 log units; approximately 79-fold higher n-octanol/water partition coefficient) and the N-thiazolyl analog reaches 5.7 (Δ +1.3; approximately 20-fold higher) [2][3][4]. These non-trivial differences mean that in any assay where aqueous solubility, passive membrane permeability, or plasma protein binding is a determinant of outcome, the N-substituted analogs cannot be assumed to behave as functional equivalents. Furthermore, the primary amide offers a unique synthetic handle for further derivatization (e.g., Hofmann rearrangement, dehydration to nitrile, condensation to heterocycles) that is absent in the N-substituted series, solidifying CAS 1226431-47-5 as the preferred starting material for scaffold diversification programs.

Quantitative Differentiation Evidence for CAS 1226431-47-5 vs. Closest N-Substituted Imidazole Thioacetanilide Analogs


XLogP3-AA Lipophilicity: ~79-Fold Lower n-Octanol/Water Partition vs. N-Phenyl Analog (CAS 1226432-78-5)

The target compound (CAS 1226431-47-5, primary acetamide) exhibits a computed XLogP3-AA of 4.4, compared to 6.3 for the N-phenyl analog (CAS 1226432-78-5) and 5.7 for the N-thiazol-2-yl analog (CAS 1226444-15-0), all sharing the identical N1-(3-CF₃-phenyl) and C5-(p-tolyl) imidazole core [1][2][3]. The ΔlogP of +1.9 (vs. N-phenyl) and +1.3 (vs. N-thiazolyl) correspond to approximately 79-fold and 20-fold differences in n-octanol/water partition coefficient, respectively [4]. These differences are computed using the XLogP3 algorithm (PubChem release 2025.09.15) and are structurally attributable to the absence of a lipophilic N-aryl or N-heteroaryl cap on the acetamide group.

Lipophilicity Drug-likeness ADME prediction Permeability

Molecular Weight: 16–21% Lower Than N-Substituted Analogs, Favoring Rule-of-Five Compliance

CAS 1226431-47-5 has a molecular weight of 391.4 g/mol, compared to 467.5 g/mol for the N-phenyl analog (+76.1 Da; +19% increase) and 474.5 g/mol for the N-thiazolyl analog (+83.1 Da; +21% increase) [1][2][3]. The lower molecular weight positions the target compound more favorably within Lipinski's Rule of Five (MW < 500) and, critically, within the more stringent lead-likeness criteria (MW ≤ 350–460) used in fragment-based and lead optimization campaigns.

Molecular weight Drug-likeness Lead optimization Oral bioavailability

Primary Amide Functional Handle: Unique Synthetic Versatility Not Available in N-Substituted Congeners

The unsubstituted primary acetamide group (–CH₂–C(=O)–NH₂) of CAS 1226431-47-5 [1] provides a chemically distinct and versatile synthetic handle. In contrast, the N-phenyl analog (CAS 1226432-78-5) bears a secondary anilide (–C(=O)–NH–Ph) and the N-thiazolyl analog (CAS 1226444-15-0) bears a secondary heteroaryl amide (–C(=O)–NH–thiazol-2-yl) [2][3]. The primary amide can undergo Hofmann rearrangement (to amine), dehydration (to nitrile), condensation with carbonyl compounds (to imines, oxazoles, imidazoles), and acylation/sulfonylation at nitrogen, all of which are precluded or severely hindered in the N-substituted series. Differential reactivity based on amide substitution class (primary vs. secondary amide) is well-established in synthetic organic chemistry .

Synthetic chemistry Scaffold diversification Medicinal chemistry Derivatization

ITA Scaffold with 3-Trifluoromethylphenyl at N1: Class-Level Evidence for Enhanced HIV-1 RT Inhibition vs. Unsubstituted Phenyl

The 2-(1-aryl-1H-imidazol-2-ylthio)acetamide (ITA) class was established as a novel non-nucleoside HIV-1 reverse transcriptase inhibitor (NNRTI) pharmacophore by Zhan et al. (2009) [1]. Within this series, the most potent compounds achieved EC₅₀ values of 0.18–0.20 μM against HIV-1 (IIIB) in MT-4 cell culture, outperforming the reference drugs nevirapine (EC₅₀ ≈ 0.1–0.3 μM in parallel assays) and delavirdine. The SAR analysis in that study demonstrated that N1-aryl substitution is a critical determinant of anti-HIV-1 potency: electron-withdrawing substituents (such as 3-CF₃) on the N1-phenyl ring substantially enhance activity compared to unsubstituted phenyl, consistent with the 3-CF₃-phenyl group present in CAS 1226431-47-5. While the specific EC₅₀ of CAS 1226431-47-5 has not been independently reported, the class-level SAR supports that the 3-CF₃-phenyl at N1 is a potency-enhancing feature relative to unsubstituted N1-phenyl ITA analogs [1].

HIV-1 reverse transcriptase NNRTI Antiviral Structure-activity relationship

Imidazol-2-ylthioacetamide Core: Class-Level Evidence for Time-Dependent Covalent EGFR Inhibition with Low Off-Target Cysteine Reactivity

The imidazol-2-ylthioacetamide motif, present as the core warhead in CAS 1226431-47-5, has been validated as a cysteine-targeting covalent inhibitor pharmacophore in the context of EGFR kinase inhibition [1]. Carmi et al. (2018) demonstrated that compound 16 (an imidazol-2-ylthioacetamide-containing EGFR inhibitor) showed negligible reactivity with free cysteine in solution, yet caused long-lasting inhibition of wild-type EGFR autophosphorylation in A549 cells, bound recombinant EGFR L858R/T790M double mutant in a time-dependent manner, and inhibited proliferation of gefitinib-resistant H1975 NSCLC cells at low micromolar concentrations [1]. Analogous heteroarylthioacetamide warheads (thiazolyl, triazolyl, tetrazolyl) in the same study either exhibited excessive reactivity with solution cysteine (off-target liability) or reduced EGFR inhibitory duration. This class-level evidence supports that the imidazol-2-ylthioacetamide warhead of CAS 1226431-47-5 occupies a favorable position in the reactivity-selectivity spectrum relative to other heteroarylthioacetamide warhead classes.

EGFR inhibitor Covalent warhead NSCLC T790M resistance

Hydrogen Bond Donor Profile: HBD = 1 (Primary Amide) Maintains Drug-Likeness While Enabling Target Hydrogen Bonding

CAS 1226431-47-5 has a computed hydrogen bond donor (HBD) count of 1 [1], contributed solely by the primary amide –NH₂ group. This HBD profile is identical to the N-phenyl and N-thiazolyl analogs (each HBD = 1, contributed by the secondary amide –NH– group) [2][3]. However, the primary amide –NH₂ of the target compound has two available hydrogen atoms for donor interactions versus a single hydrogen in secondary amides, potentially enabling bidentate hydrogen bonding with biological targets or increased aqueous solubility via additional water-bridging interactions. The combined profile—XLogP3-AA = 4.4, HBD = 1, HBA = 6, MW = 391.4—is fully compliant with Lipinski's Rule of Five and the more restrictive Veber rules (rotatable bonds = 5) [1], positioning the compound favorably for oral bioavailability screening cascades.

Hydrogen bonding Drug-likeness Solubility Target engagement

Optimal Research and Procurement Application Scenarios for CAS 1226431-47-5 Based on Quantitative Differentiation Evidence


Medicinal Chemistry Lead Optimization: Scaffold Diversification via Primary Amide Functionalization

Research groups engaged in imidazole-based drug discovery should prioritize CAS 1226431-47-5 when a versatile, late-stage diversifiable intermediate is required. The primary acetamide group enables Hofmann rearrangement to amines, dehydration to nitriles, and condensation to oxazoles/imidazoles—transformations that are precluded in the N-phenyl (CAS 1226432-78-5) and N-thiazolyl (CAS 1226444-15-0) analogs due to their secondary amide architecture [1]. The 19–21% lower molecular weight (391.4 vs. 467.5–474.5 g/mol) further positions this compound as the optimal starting material for lead-like library synthesis [2].

Anti-HIV-1 NNRTI Screening: Prioritization of 3-CF₃-Phenyl-Substituted ITA Scaffolds

For antiviral screening programs targeting non-nucleoside HIV-1 reverse transcriptase inhibitors, CAS 1226431-47-5 should be selected over unsubstituted N1-phenyl ITA analogs based on the SAR established by Zhan et al. (2009), which demonstrated that electron-withdrawing substituents at the N1-aryl position (including 3-CF₃) enhance anti-HIV-1 potency by approximately 10-fold relative to the unsubstituted lead compound [1]. The 3-CF₃-phenyl group present in this compound aligns with the potency-optimizing SAR trend observed across the ITA series.

Covalent EGFR Inhibitor Development: Imidazolylthioacetamide Warhead with Validated Selectivity Profile

Oncology research programs developing covalent EGFR inhibitors for T790M-resistant NSCLC should consider CAS 1226431-47-5 as a core warhead scaffold. Class-level evidence from Carmi et al. (2018) demonstrates that the imidazol-2-ylthioacetamide motif achieves long-lasting EGFR inhibition with negligible off-target cysteine reactivity in solution—a selectivity advantage over thiazolyl, triazolyl, and tetrazolyl thioacetamide warheads [1]. The computed XLogP3-AA of 4.4 suggests favorable solubility and permeability properties for cellular target engagement [2].

Physicochemical Property-Driven Library Design: Optimal Rule-of-Five Compliance

For high-throughput screening (HTS) library curation and fragment-based drug discovery, CAS 1226431-47-5 is the preferred procurement choice within this imidazole thioacetanilide sub-series. With XLogP3-AA = 4.4 (vs. 5.7–6.3 for N-substituted analogs), MW = 391.4 (vs. 467.5–474.5), and full Rule-of-Five compliance [1][2][3], this compound occupies a more favorable drug-like chemical space. The ~79-fold lower partition coefficient versus the N-phenyl analog translates to higher aqueous solubility, reducing the risk of false negatives due to compound precipitation in biochemical assays [4].

Quote Request

Request a Quote for 2-((5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.